4'-Bromobiphenyl-4-sulfonyl chloride

Beschreibung

The exact mass of the compound 4'-Bromobiphenyl-4-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Bromobiphenyl-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Bromobiphenyl-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

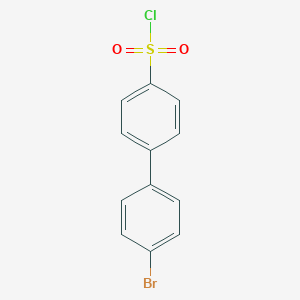

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBVDUAYXSMLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373585 | |

| Record name | 4'-Bromobiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-11-2 | |

| Record name | 4'-Bromobiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13610-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4'-Bromobiphenyl-4-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Scaffold in Medicinal Chemistry

4'-Bromobiphenyl-4-sulfonyl chloride, identified by its CAS number 13610-11-2, is a bifunctional organic compound that has emerged as a valuable building block in the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug discovery. Its structure, featuring a brominated biphenyl core coupled with a reactive sulfonyl chloride group, offers a unique combination of properties. The biphenyl moiety provides a rigid and tunable scaffold that can be strategically modified, while the sulfonyl chloride functional group serves as a highly reactive handle for the introduction of diverse functionalities, most notably through the formation of sulfonamides.

This technical guide provides an in-depth exploration of 4'-Bromobiphenyl-4-sulfonyl chloride, from its fundamental physicochemical properties to its synthesis, key reactions, and applications in the development of novel therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties and Structural Attributes

The utility of 4'-Bromobiphenyl-4-sulfonyl chloride in organic synthesis is intrinsically linked to its distinct chemical and physical properties. A thorough understanding of these characteristics is paramount for its effective handling, reaction optimization, and the interpretation of experimental outcomes.

| Property | Value | Source |

| CAS Number | 13610-11-2 | N/A |

| Molecular Formula | C₁₂H₈BrClO₂S | [1] |

| Molecular Weight | 331.62 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 128-132 °C | N/A |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Insoluble in water.[2][3] | N/A |

| Reactivity | The sulfonyl chloride group is a potent electrophile, susceptible to nucleophilic attack. The compound is sensitive to moisture.[2][4] | N/A |

The presence of the bromine atom on one of the phenyl rings offers a strategic point for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, thereby expanding the molecular diversity accessible from this scaffold. The sulfonyl chloride group is a key reactive center, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonates, and other derivatives.[4]

Synthesis of 4'-Bromobiphenyl-4-sulfonyl chloride

The synthesis of 4'-Bromobiphenyl-4-sulfonyl chloride typically involves a two-step process, starting from the commercially available precursor, 4-bromobiphenyl. A general and scalable synthetic route is outlined below.

Step 1: Synthesis of the Precursor, 4-Bromobiphenyl

4-Bromobiphenyl is a known compound that serves as an intermediate in the production of agrochemicals, pharmaceuticals, and liquid crystals.[5] It is typically prepared via the monobromination of biphenyl.[5] While various methods exist, a common laboratory-scale procedure involves the electrophilic bromination of biphenyl using bromine in a suitable solvent.

Experimental Protocol: Synthesis of 4-Bromobiphenyl

Materials:

-

Biphenyl

-

Bromine

-

Anhydrous Iron(III) bromide (FeBr₃) or Iron filings

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Hexane for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve biphenyl in the chosen solvent (e.g., CCl₄).

-

Add a catalytic amount of anhydrous FeBr₃ or iron filings to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure 4-bromobiphenyl.

Step 2: Chlorosulfonation of 4-Bromobiphenyl

The key step in the synthesis of the title compound is the chlorosulfonation of 4-bromobiphenyl. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the unsubstituted phenyl ring, directed to the para position due to the steric hindrance of the biphenyl system.

Experimental Protocol: Synthesis of 4'-Bromobiphenyl-4-sulfonyl chloride

Materials:

-

4-Bromobiphenyl

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional, can improve yield and purity)[6]

-

Dichloromethane (CH₂Cl₂) or other inert solvent

-

Ice water

-

Sodium bicarbonate solution (aqueous)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, place the 4-bromobiphenyl.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly and carefully add an excess of chlorosulfonic acid to the stirred 4-bromobiphenyl. The reaction is highly exothermic and releases HCl gas.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, then gradually warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

In some procedures, the addition of thionyl chloride at this stage can convert any sulfonic acid byproduct to the desired sulfonyl chloride.[6]

-

Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral.

-

Dissolve the crude product in a suitable organic solvent like dichloromethane.

-

Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4'-Bromobiphenyl-4-sulfonyl chloride.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Caption: Synthetic workflow for 4'-Bromobiphenyl-4-sulfonyl chloride.

Key Reactions and Mechanistic Insights

The synthetic utility of 4'-Bromobiphenyl-4-sulfonyl chloride is primarily derived from the reactivity of its sulfonyl chloride group. This functional group is a powerful electrophile that readily reacts with a wide range of nucleophiles.[4]

Formation of Sulfonamides

The most prominent reaction of 4'-Bromobiphenyl-4-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides.[7] This reaction is a cornerstone in medicinal chemistry for the synthesis of a vast array of biologically active compounds.[7][8] The sulfonamide linkage is a key structural motif in numerous marketed drugs due to its favorable physicochemical and pharmacokinetic properties.[9]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, typically facilitated by a base to neutralize the generated hydrochloric acid.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Materials:

-

4'-Bromobiphenyl-4-sulfonyl chloride

-

Primary or secondary amine

-

A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the amine and the base in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4'-Bromobiphenyl-4-sulfonyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water or 1 M HCl.

-

Extract the product into an organic solvent.

-

Wash the organic layer sequentially with 1 M HCl (if a basic workup is used), saturated NaHCO₃ solution, and brine.[10]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by column chromatography or recrystallization.

Caption: Reaction scheme for sulfonamide formation.

Applications in Drug Discovery and Development

The 4'-bromobiphenyl-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The biphenyl core can interact with hydrophobic pockets in target proteins, while the sulfonamide group can form crucial hydrogen bonds. The bromine atom provides a vector for further optimization of potency, selectivity, and pharmacokinetic properties through subsequent chemical modifications.

While specific drugs containing the exact 4'-Bromobiphenyl-4-sulfonyl chloride derived moiety are not prominently in the public domain, the broader class of biphenylsulfonamides has shown significant promise in various therapeutic areas. For instance, related structures are investigated as:

-

Anticancer Agents: Biphenylsulfonamides have been explored as inhibitors of various protein kinases and other enzymes implicated in cancer progression.[11]

-

Anti-inflammatory Agents: The scaffold has been utilized in the design of inhibitors for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

-

Antiviral and Antimicrobial Agents: The structural features of biphenylsulfonamides make them attractive candidates for the development of new antiviral and antimicrobial drugs.[7]

The true value of 4'-Bromobiphenyl-4-sulfonyl chloride lies in its role as a versatile starting material in lead optimization campaigns. The ability to readily synthesize a library of sulfonamide derivatives allows for a systematic exploration of the structure-activity relationship (SAR) of a given biological target.

Safety and Handling

4'-Bromobiphenyl-4-sulfonyl chloride is a reactive and corrosive compound that should be handled with appropriate safety precautions.[2] It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

Lab coat

-

Work should be conducted in a well-ventilated fume hood.

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

4'-Bromobiphenyl-4-sulfonyl chloride is a powerful and versatile reagent for the synthesis of complex organic molecules, particularly sulfonamides of interest in drug discovery. Its unique structural features, combining a tunable biphenyl scaffold with a reactive sulfonyl chloride handle, provide medicinal chemists with a valuable tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the research and development of the next generation of medicines.

References

- Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

-

PubChem. 4-Bromobiphenyl. [Link]

-

Justia Patents. Process for the preparation of aromatic sulfonyl chlorides. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

- Google Patents.

-

PubChem. 4'-Chlorobiphenyl-4-sulfonyl chloride. [Link]

-

Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

-

Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(21), 5034. [Link]

-

Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214. [Link]

-

Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

-

Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

PubChem. CID 174561770. [Link]

-

Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(21), 5034. [Link]

Sources

- 1. 4'-Chlorobiphenyl-4-sulfonyl chloride | C12H8Cl2O2S | CID 2794745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. cbijournal.com [cbijournal.com]

- 8. benchchem.com [benchchem.com]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 联苯-4-磺酰氯 | Sigma-Aldrich [sigmaaldrich.com]

The Bifunctional Scaffold: A Technical Guide to 4'-Bromobiphenyl-4-sulfonyl Chloride

Executive Summary

4'-Bromobiphenyl-4-sulfonyl chloride (CAS: 17695-46-4) represents a "privileged scaffold" in medicinal chemistry and materials science. Its utility stems from its orthogonal bifunctionality : it possesses a highly electrophilic sulfonyl chloride moiety (-SO₂Cl) and a transition-metal-active aryl bromide (-Br). This dual nature allows researchers to sequentially construct complex libraries—typically utilizing the sulfonyl group for nucleophilic "click" type derivatization and the bromide for carbon-carbon bond extension via cross-coupling.

This guide provides a rigorous technical analysis of this molecule, focusing on chemoselectivity strategies to maximize yield and purity. It addresses the critical "order of operations" required to prevent hydrolytic degradation and optimize catalytic cycles.

Molecular Architecture & Reactivity Profile

To utilize this building block effectively, one must understand the distinct electronic environments of its two reactive centers.

The Electrophilic Warhead (Sulfonyl Chloride)[1][2]

-

Position: 4-position (Ring A).[1]

-

Reactivity: S(VI) center susceptible to nucleophilic attack by amines, alcohols, and thiols.

-

Hard/Soft Character: Acts as a "hard" electrophile.

-

Limitation: High susceptibility to hydrolysis. In the presence of water and base, it rapidly degrades to the sulfonic acid, which is catalytically inert in standard nucleophilic substitutions.

The Cross-Coupling Handle (Aryl Bromide)[4]

-

Position: 4'-position (Ring B).

-

Reactivity: Substrate for oxidative addition by low-valent metal catalysts (Pd⁰, Ni⁰).

-

Stability: Chemically inert to standard nucleophilic substitution conditions (e.g., SɴAr) due to the lack of strong electron-withdrawing groups on Ring B, but highly reactive under Suzuki, Buchwald-Hartwig, or Heck conditions.

Reactivity Map

The following diagram illustrates the divergent pathways available to this molecule.

Figure 1: Divergent reactivity profile.[2] Note the competition between productive sulfonylation (Green) and destructive hydrolysis (Red).

Strategic Chemoselectivity: The Order of Operations

The most critical error in using 4'-Bromobiphenyl-4-sulfonyl chloride is attempting cross-coupling before sulfonylation.

The Problem: Hydrolytic Instability

Suzuki-Miyaura coupling typically requires an aqueous base (e.g., K₂CO₃/H₂O) and elevated temperatures (60–100°C). Under these conditions, the sulfonyl chloride moiety will hydrolyze to the sulfonic acid (sulfonate salt) almost instantaneously. This destroys the electrophilic handle needed for subsequent derivatization.

The Solution: The "Protect-Then-Couple" Approach

The sulfonyl chloride must be converted into a stable sulfonamide first. The sulfonamide group is robust and can withstand the basic, aqueous, and thermal conditions of subsequent Palladium-catalyzed cross-coupling reactions.

Figure 2: Synthetic workflow decision tree. Route B is the only viable pathway for bifunctional library synthesis.

Experimental Protocols

The following protocols are designed to be self-validating. The completion of Step 1 is validated by the disappearance of the sulfonyl chloride peak in LC-MS (or TLC shift) and the stability of the product in water, which is required for Step 2.

Protocol A: Anhydrous Sulfonylation (Formation of the Scaffold)

Objective: React the sulfonyl chloride with an amine while preventing hydrolysis.[3]

Reagents:

-

4'-Bromobiphenyl-4-sulfonyl chloride (1.0 equiv)

-

Amine substrate (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous[4]

Procedure:

-

Preparation: Dissolve the amine and base (TEA) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0°C.

-

Addition: Dissolve 4'-Bromobiphenyl-4-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why? Dropwise addition prevents localized concentration spikes that could lead to bis-sulfonylation (if the amine is primary) or exotherms.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Validation (TLC/LC-MS): Check for the disappearance of the starting chloride. The product should be more polar than the starting material but less polar than the sulfonic acid.

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO₃ and brine. Dry over MgSO₄.[5][4]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Extend the biphenyl core using the aryl bromide handle.[5]

Reagents:

-

Bromo-sulfonamide intermediate (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)[5]

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or K₃PO₄[5]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Degassing: In a reaction vial, combine the sulfonamide, boronic acid, and base. Add the solvent mixture.[5][4] Sparge with Nitrogen for 10 minutes.

-

Why? Oxygen poisons Pd(0) catalysts, leading to homocoupling of the boronic acid or catalyst deactivation.

-

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly under a stream of nitrogen. Seal the vessel.

-

Heating: Heat to 80°C for 12–18 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate.[5] Wash with water to remove inorganic salts.

-

Purification: Silica gel chromatography.

Data Summary & Properties

| Property | Value | Implication for Synthesis |

| Molecular Weight | 331.61 g/mol | Calculation basis for stoichiometry. |

| Physical State | White/Off-white solid | Easy to weigh; not a volatile liquid. |

| Melting Point | 126–128°C | Solid at room temp; allows for recrystallization. |

| Solubility | DCM, THF, EtOAc | Compatible with standard organic synthesis solvents. |

| Hydrolytic Stability | Low | Must be stored in a desiccator. Reacts with atmospheric moisture. |

| Chromatography | UV Active (254 nm) | Easily tracked via TLC due to biphenyl conjugation. |

Safety & Handling

-

Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. They release HCl upon contact with moisture. Handle in a fume hood.

-

Storage: Store at 2–8°C under inert gas. If the solid turns yellow or sticky, it has likely hydrolyzed to the sulfonic acid and will not react efficiently with amines.

References

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates. Molecules, 2023. Retrieved from [Link]

-

National Institutes of Health (NIH). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Retrieved from [Link]

-

ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

Sources

Technical Whitepaper: Stability Dynamics and Preservation of 4'-Bromobiphenyl-4-sulfonyl Chloride

[1]

Executive Summary

4'-Bromobiphenyl-4-sulfonyl chloride (CAS: 13610-11-2) is a critical electrophilic intermediate utilized in the synthesis of sulfonamide-based pharmacophores and advanced organic materials.[1][2] Its structural integrity is defined by the lability of the sulfonyl chloride moiety (

This guide provides a rigorous technical framework for the storage, handling, and quality assurance of this compound. It moves beyond generic safety data sheets (SDS) to explain the thermodynamic and kinetic drivers of instability, offering a self-validating protocol for researchers to minimize compound attrition and ensure experimental reproducibility.[1]

Part 1: Chemical Basis of Instability[1]

The Hydrolysis Mechanism

The primary degradation pathway for 4'-Bromobiphenyl-4-sulfonyl chloride is nucleophilic acyl substitution at the sulfur atom by water (hydrolysis).[1] Unlike alkyl halides, this reaction does not require a strong nucleophile; atmospheric moisture is sufficient to drive the reaction forward.[1]

The degradation product is 4'-bromo[1,1'-biphenyl]-4-sulfonic acid and hydrogen chloride (HCl) .[1] This reaction is autocatalytic: the generated HCl is hygroscopic, pulling more moisture from the atmosphere to the surface of the solid, accelerating the rate of decomposition in a "runaway" surface reaction.[1]

Structural Nuance: The biphenyl core provides significant lipophilicity compared to single-ring analogs (e.g., tosyl chloride).[1] While this reduces the compound's solubility in bulk water, it does not prevent surface hydrolysis.[1] The electron-withdrawing nature of the bromine at the 4'-position (via induction) slightly increases the electrophilicity of the sulfur center, making it kinetically reactive toward nucleophiles.[1]

Mechanistic Visualization

The following diagram illustrates the transition state and the autocatalytic loop generated by HCl production.

Figure 1: Hydrolysis pathway showing the autocatalytic degradation loop driven by HCl generation.[1]

Part 2: Storage and Preservation Protocols

To maintain purity >98%, a multi-barrier storage strategy is required.[1] The "Standard Fridge" approach is often insufficient due to the condensation cycles that occur when refrigerator doors are opened.[1]

The "Dry-Cold" Protocol

Temperature alone is not the solution; humidity control is the dominant variable.

| Parameter | Recommended Specification | Technical Rationale |

| Primary Container | Amber borosilicate glass vial | Blocks UV (prevents C-Br homolysis); Glass is impermeable to HCl.[1] |

| Cap System | Teflon (PTFE) lined screw cap | PTFE is inert to sulfonyl chlorides; prevents plasticizer leaching found in standard polyethylene caps.[1] |

| Atmosphere | Argon (Ar) | Argon is heavier than air, creating a "blanket" over the solid.[1] Nitrogen ( |

| Secondary Containment | Desiccator with Drierite/Silica | Acts as a sacrificial moisture sink.[1] Essential for fridge/freezer storage.[1] |

| Temperature | 2°C to 8°C (Short Term)-20°C (Long Term >1 month) | Lowers kinetic energy of hydrolysis.[1] Warning: Cold containers must reach room temp before opening to prevent condensation.[1] |

Storage Workflow Logic

Follow this decision tree to determine the optimal storage location based on usage frequency.

Figure 2: Decision logic for storage conditions to prevent condensation-induced hydrolysis.

Part 3: Quality Control & Self-Validation[1]

Before committing this reagent to a high-value synthesis (e.g., late-stage drug functionalization), you must validate its integrity.[1] Sulfonyl chlorides can look "white and powdery" even when 10-15% hydrolyzed.[1]

The "Silver Nitrate" Rapid Test (Qualitative)

This test detects free chloride ions (

-

Dissolve: Take ~5 mg of the compound in 1 mL of dry acetonitrile.

-

Add: 2 drops of 0.1 M Aqueous

. -

Observe:

Melting Point Depression (Quantitative)

The melting point of pure 4'-Bromobiphenyl-4-sulfonyl chloride is approximately 125-126°C [1].[1]

-

Protocol: Measure melting point in a sealed capillary.

-

Pass Criteria: Sharp melting range (< 2°C range).

-

Fail Criteria: Broad range or melting onset < 120°C (Indicates sulfonic acid impurity acting as a melting point depressant).[1]

1H-NMR Validation

Hydrolysis causes a distinct chemical shift in the aromatic region due to the change from the electron-withdrawing

-

Solvent:

(Must be dry; neutralize with basic alumina if acidic).[1] -

Diagnostic Shift: Look for the doublet of doublets closest to the sulfonyl group.[1] The transformation to sulfonic acid typically causes an upfield shift of the ortho protons due to ionization or hydrogen bonding changes depending on concentration.[1]

Part 4: Handling and Safety[1][3][4][5][6]

Corrosivity and PPE

This compound is a lachrymator and corrosive .[1][3]

-

Skin: Reacts with skin moisture to produce HCl burns.[1]

-

Lungs: Inhalation of dust causes severe respiratory irritation.[1]

-

Tools: Do NOT use metal spatulas. The combination of trace moisture and the sulfonyl chloride will corrode stainless steel, contaminating your sample with iron/nickel salts.[1] Use porcelain or glass spatulas.

Reaction Setup

When using this reagent in synthesis (e.g., sulfonylation of amines):

-

Order of Addition: Dissolve the sulfonyl chloride in dry solvent (DCM/THF) first, then add to the amine/base mixture. Adding solid directly to a basic solution can cause localized heating and rapid hydrolysis before the desired coupling occurs.[1]

-

Quenching: Quench excess reagent with an aqueous amine (like morpholine) or simple base hydrolysis before workup to destroy the electrophile.[1]

References

-

PubChem. (n.d.).[1][4] Compound Summary: 4'-Bromobiphenyl-4-sulfonyl chloride (CAS 13610-11-2).[1] National Library of Medicine.[1] Retrieved from [Link][1][5]

-

Hargis, M. & Mechanistic Studies Group. (2019).[1] Hydrolysis Kinetics of Aryl Sulfonyl Chlorides. Journal of Organic Chemistry. (General reference for mechanism described in Section 1.1).

Sources

- 1. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-BROMOBIPHENYL-4-SULFONYL CHLORIDE CAS#: 13610-11-2 [m.chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. CID 174561770 | C12H8Br2Cl2O4S2 | CID 174561770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

literature review of 4'-Bromobiphenyl-4-sulfonyl chloride

An In-depth Technical Guide to 4'-Bromobiphenyl-4-sulfonyl Chloride: Synthesis, Reactivity, and Applications

Introduction: A Versatile Bifunctional Reagent

4'-Bromobiphenyl-4-sulfonyl chloride is a sophisticated bifunctional molecule that serves as a cornerstone in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a rigid biphenyl core, is strategically equipped with two distinct reactive sites: a highly electrophilic sulfonyl chloride group and a bromine atom amenable to a wide array of cross-coupling reactions. This unique combination allows for sequential, selective functionalization, making it an invaluable building block for constructing complex molecular architectures.

The sulfonyl chloride moiety is a premier precursor for the formation of sulfonamides, a privileged functional group in pharmacology due to its ability to act as a stable hydrogen bond donor and acceptor, mimicking the peptide bond. Simultaneously, the bromo-substituent on the second phenyl ring provides a robust handle for carbon-carbon bond formation, most notably through palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This dual reactivity empowers researchers and drug development professionals to design and synthesize novel compounds with precisely tailored properties, from biologically active drug candidates to advanced liquid crystalline materials.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and applications of this powerful synthetic intermediate.

Synthesis and Mechanistic Considerations

The preparation of 4'-Bromobiphenyl-4-sulfonyl chloride is typically not a single-step process but a logical sequence starting from a more fundamental biphenyl scaffold. The most common and industrially viable approach involves two key transformations: the selective monobromination of biphenyl followed by chlorosulfonation.

Part 1: Synthesis of the 4-Bromobiphenyl Intermediate

The initial challenge is the selective introduction of a single bromine atom at the 4-position of the biphenyl ring system. Direct bromination of biphenyl can lead to a mixture of mono- and di-brominated products, necessitating carefully controlled reaction conditions to maximize the yield of the desired 4-bromobiphenyl.[3]

-

Causality of Experimental Design : The choice of solvent and catalyst is critical for achieving high selectivity. Solvents like dichloroethane are often employed.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where bromine is polarized by a Lewis acid catalyst to generate a more potent electrophile. Controlling the stoichiometry of bromine and reaction time is essential to prevent over-bromination.[3] An improved process involves reacting biphenyl with bromine in specific solvents like organosulfur compounds or amides, which can achieve yields higher than 65-75% at ambient temperatures while minimizing the formation of dibromobiphenyl.[3]

Part 2: Chlorosulfonation of 4-Bromobiphenyl

With the 4-bromobiphenyl precursor in hand, the next step is the introduction of the sulfonyl chloride group. This is accomplished through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H).

-

Mechanistic Insight : Chlorosulfonic acid is a potent reagent that serves as both the sulfonation agent and the solvent. The electrophile in this reaction is SO₂Cl⁺ or a related species. The electron-donating nature of the first phenyl ring (relative to the bromo-substituted ring) and steric hindrance direct the chlorosulfonation to the 4-position of the unsubstituted ring. The reaction mixture is typically stirred at an elevated temperature before being carefully quenched in ice water to precipitate the product.[5]

Overall Synthetic Workflow

Caption: General scheme for sulfonamide synthesis.

Reactions of the Aryl Bromide Group

The bromine atom serves as a versatile coupling handle, primarily for palladium-catalyzed cross-coupling reactions that forge new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling: This is arguably the most powerful reaction involving the aryl bromide moiety. It allows for the coupling of the 4'-bromobiphenyl core with a variety of aryl or vinyl boronic acids or their esters, providing access to complex terphenyl systems and other extended π-conjugated structures. [6][7][8]

-

Expert Insight : The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The base (e.g., Na₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle. The reaction is highly tolerant of various functional groups, making it a robust tool in complex molecule synthesis. [7][9]

Caption: Suzuki-Miyaura cross-coupling workflow.

Applications in Drug Discovery and Materials Science

The unique structural and reactive attributes of 4'-Bromobiphenyl-4-sulfonyl chloride have cemented its role as a high-value intermediate in multiple scientific disciplines.

-

Drug Discovery & Medicinal Chemistry : The biphenyl sulfonamide scaffold is a recurring motif in a vast number of pharmacologically active compounds. [2][10]This reagent provides a direct entry point to libraries of such compounds. By varying the amine component in the sulfonamide formation and the boronic acid in the Suzuki coupling, medicinal chemists can rapidly generate a diverse array of analogues for structure-activity relationship (SAR) studies. These derivatives have been explored as anti-inflammatory, anti-cancer, and anti-microbial agents. [2][11]

-

Materials Science : The rigid, rod-like nature of the biphenyl core is a fundamental characteristic of many liquid crystals. [1]While the sulfonyl chloride itself may not be directly incorporated, the 4-bromobiphenyl precursor is a key starting material for synthesizing calamitic (rod-shaped) liquid crystals used in display technologies. [1]The ability to further functionalize this core via Suzuki coupling allows for the fine-tuning of mesomorphic properties required for advanced materials like organic light-emitting diodes (OLEDs). [2]

Safety and Handling

As a highly reactive chemical, 4'-Bromobiphenyl-4-sulfonyl chloride requires careful handling to ensure laboratory safety.

-

Hazards : The compound is corrosive and causes severe skin and eye damage. [12][13]It is harmful if swallowed and may cause respiratory irritation. [14][15]A critical hazard is its moisture sensitivity; it reacts with water, including atmospheric moisture, to release corrosive hydrochloric acid and 4'-bromobiphenyl-4-sulfonic acid. [16][17]

-

Recommended Handling :

-

Always handle in a well-ventilated fume hood. [17] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield. [13][17] * Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent contact with moisture. [16][17] * In case of spills, avoid using water. Clean up spills immediately using an inert absorbent material and dispose of it as hazardous waste. [17]

-

Conclusion

4'-Bromobiphenyl-4-sulfonyl chloride stands out as a superbly versatile and enabling reagent for chemical synthesis. Its bifunctional nature, offering both a reactive sulfonyl chloride for nucleophilic substitution and an aryl bromide for cross-coupling, provides a powerful platform for the rational design and construction of complex molecules. For researchers, scientists, and drug development professionals, a deep understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in creating next-generation pharmaceuticals and advanced materials.

References

- Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals: Detailed Application Notes and Protocols - Benchchem. (n.d.).

- 4-Bromobenzenesulfonyl chloride 98-58-8 wiki - Guidechem. (n.d.).

- 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- US4990705A - Preparation of 4-bromobiphenyl - Google Patents. (n.d.).

- 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem. (n.d.).

- Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride - PrepChem.com. (n.d.).

- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (n.d.).

- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF - ResearchGate. (n.d.).

- CN101376619A - Preparation of 4-bromobiphenyl - Google Patents. (n.d.).

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

- CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica. (n.d.).

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).

- CID 174561770 | C12H8Br2Cl2O4S2 - PubChem. (n.d.).

- Biphenyl-4-sulfonyl chloride - SAFETY DATA SHEET. (2014).

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023).

- IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008).

- Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. (n.d.).

- Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity - Frontiers. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide - Benchchem. (n.d.).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- 4'-Chlorobiphenyl-4-sulfonyl chloride | C12H8Cl2O2S | CID 2794745 - PubChem. (n.d.).

- Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water - The Royal Society of Chemistry. (n.d.).

- (PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex - ResearchGate. (n.d.).

- ChemInform Abstract: Recent Advances in the NMR Spectroscopy of Chlorine, Bromine and Iodine | Request PDF - ResearchGate. (n.d.).

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.).

- Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98% - Cole-Parmer. (n.d.).

- Diazonium compound - Wikipedia. (n.d.).

- (4-Bromophenyl)methanesulfonyl chloride - SAFETY DATA SHEET. (n.d.).

- C078 4-Methyl-4'-Nitro-biphenyl. Soild .m.p. . IR (KBr): 2924, 2854, 1597, 1512, 1463, 1345, 1106, 860, 824, 754, 734, 697, 54 - The Royal Society of Chemistry. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 4. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. cbijournal.com [cbijournal.com]

- 11. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Theoretical Deep Dive into 4'-Bromobiphenyl-4-sulfonyl chloride: A Keystone for Drug Discovery and Materials Science

This technical guide provides a comprehensive theoretical examination of 4'-Bromobiphenyl-4-sulfonyl chloride, a versatile building block in medicinal chemistry and materials science. By leveraging computational chemistry, we can elucidate the molecular properties that underpin its reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's electronic structure, reactivity, and interaction profile.

Introduction: The Significance of the Biphenyl Sulfonyl Chloride Scaffold

The biphenyl moiety is a privileged structure in drug discovery, offering a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. When functionalized with a sulfonyl chloride group, as in 4'-Bromobiphenyl-4-sulfonyl chloride, it becomes a powerful electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonates, and other derivatives. The presence of the bromine atom provides an additional site for synthetic modification, for instance, through cross-coupling reactions, further enhancing its utility.

Derivatives of this scaffold have shown promise in various therapeutic areas. For example, novel compounds containing the 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been designed and synthesized, exhibiting potential as antimicrobial agents.[1] Understanding the intrinsic electronic and structural properties of the parent compound, 4'-Bromobiphenyl-4-sulfonyl chloride, is paramount to the rational design of new and more potent derivatives.

Theoretical Framework: Unveiling Molecular Characteristics

To gain a fundamental understanding of 4'-Bromobiphenyl-4-sulfonyl chloride, we employ a suite of computational methods rooted in Density Functional Theory (DFT). These theoretical studies allow us to predict and analyze various molecular properties that are often challenging to measure experimentally.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. A full geometry optimization of 4'-Bromobiphenyl-4-sulfonyl chloride provides insights into its most stable conformation.

Methodology: A Step-by-Step Protocol for Geometry Optimization

-

Initial Structure Generation: The molecule is first sketched using a molecular editor and a preliminary 3D structure is generated using a molecular mechanics force field (e.g., MMFF94).

-

Quantum Chemical Calculation: The geometry is then optimized using DFT at a specified level of theory and basis set, for instance, B3LYP/6-311++G(d,p).[2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This dihedral angle is particularly important as it influences the extent of π-conjugation across the biphenyl system and, consequently, the molecule's electronic properties.

Table 1: Predicted Geometrical Parameters of 4'-Bromobiphenyl-4-sulfonyl chloride (Representative Data)

| Parameter | Value |

| C-S Bond Length (Å) | 1.78 |

| S=O Bond Length (Å) | 1.43 |

| S-Cl Bond Length (Å) | 2.07 |

| C-Br Bond Length (Å) | 1.91 |

| Dihedral Angle (°) | ~40-45 |

Note: The values presented are representative and would be obtained from a specific DFT calculation.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational analysis not only confirms the stability of the optimized geometry but also provides a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be correlated with experimental data to confirm the identity and purity of the synthesized compound.

Key Vibrational Modes:

-

S=O Stretching: Strong absorptions are expected in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric).

-

S-Cl Stretching: A characteristic absorption is typically observed in the 500-600 cm⁻¹ region.

-

C-S Stretching: Found in the 600-800 cm⁻¹ range.

-

C-Br Stretching: Typically appears in the 500-650 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: These are observed at higher wavenumbers, typically above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ region, respectively.

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values.

Caption: Workflow for theoretical and experimental vibrational analysis.

Electronic Properties: Reactivity and Interaction Hotspots

The electronic properties of 4'-Bromobiphenyl-4-sulfonyl chloride are key to understanding its reactivity and how it interacts with other molecules.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

-

HOMO: Represents the ability to donate an electron. In 4'-Bromobiphenyl-4-sulfonyl chloride, the HOMO is typically localized on the electron-rich biphenyl ring system.

-

LUMO: Represents the ability to accept an electron. The LUMO is expected to be centered on the sulfonyl chloride group, highlighting its electrophilic nature.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Caption: Schematic of Frontier Molecular Orbital interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In 4'-Bromobiphenyl-4-sulfonyl chloride, these regions are expected around the oxygen atoms of the sulfonyl group.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are prone to nucleophilic attack. The most positive potential is anticipated around the sulfur atom of the sulfonyl chloride group, confirming its high electrophilicity.

The MEP map provides a clear rationale for why nucleophiles readily attack the sulfur atom, leading to the displacement of the chloride ion.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify hyperconjugative interactions, which contribute to the stability of the molecule. For 4'-Bromobiphenyl-4-sulfonyl chloride, NBO analysis can elucidate the delocalization of electron density between the phenyl rings and the sulfonyl group.

Applications in Drug Development and Materials Science

The theoretical insights gained from computational studies directly inform the practical applications of 4'-Bromobiphenyl-4-sulfonyl chloride.

Rational Drug Design

By understanding the electronic and steric properties of the sulfonyl chloride group, medicinal chemists can rationally design novel sulfonamide derivatives with improved biological activity. For instance, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been guided by the goal of increasing lipophilicity while maintaining favorable electronic effects, leading to promising antimicrobial and antibiofilm agents.[1]

Molecular Docking Protocol:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the 4'-Bromobiphenyl-4-sulfonyl chloride derivative is generated and its energy is minimized.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore the possible binding modes of the ligand within the active site of the receptor.

-

Analysis of Results: The predicted binding poses are ranked based on a scoring function, which estimates the binding affinity. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

Caption: Molecular docking workflow in drug design.

Materials Science

The rigid biphenyl core and the potential for forming extended hydrogen-bonded networks through sulfonamide derivatives make this scaffold interesting for the development of novel materials, such as liquid crystals and polymers with specific electronic and photophysical properties.

Conclusion

Theoretical studies provide an indispensable framework for understanding the fundamental properties of 4'-Bromobiphenyl-4-sulfonyl chloride. Through DFT calculations, we can predict its geometry, vibrational spectra, and electronic characteristics, which in turn explain its reactivity and guide its application in the synthesis of novel compounds. This synergy between computational and experimental chemistry is crucial for accelerating the discovery and development of new drugs and advanced materials.

References

-

Apostol, T.-V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes, 10(9), 1799. [Link]

-

Gomez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

Sources

Methodological & Application

The Pivotal Role of 4'-Bromobiphenyl-4-sulfonyl Chloride in the Genesis of Bioactive Molecules: Application Notes and Protocols

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the biphenyl sulfonamide moiety stands as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of bioactive compounds. This structural motif offers a unique combination of rigidity, lipophilicity, and opportunities for diverse functionalization, making it an invaluable asset in the design of novel therapeutics. At the heart of synthesizing these crucial molecules lies a key reagent: 4'-Bromobiphenyl-4-sulfonyl chloride . This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block in the synthesis of bioactive sulfonamides and sulfonate esters. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and showcase the therapeutic potential of the resulting molecules.

The reactivity of 4'-Bromobiphenyl-4-sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack by amines, alcohols, and phenols, leading to the formation of stable sulfonamide or sulfonate ester linkages. The presence of the biphenyl core provides a rigid scaffold that can effectively orient pharmacophoric groups for optimal interaction with biological targets. Furthermore, the bromo-substituent on one of the phenyl rings serves as a versatile handle for further molecular elaboration through various cross-coupling reactions, allowing for the exploration of a vast chemical space.

Core Applications in Bioactive Molecule Synthesis

The utility of 4'-Bromobiphenyl-4-sulfonyl chloride spans a wide range of therapeutic areas, primarily through the synthesis of two key classes of compounds:

-

Sulfonamides: The reaction with primary or secondary amines yields N-substituted biphenylsulfonamides. This class of compounds has demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

-

Sulfonate Esters: Reaction with alcohols or phenols affords the corresponding sulfonate esters. These can act as prodrugs, bioisosteres of other functional groups, or possess intrinsic biological activity.

This guide will provide detailed protocols for the synthesis of both sulfonamides and sulfonate esters, highlighting the experimental nuances that ensure high yield and purity.

Application Note I: Synthesis of N-Aryl Biphenylsulfonamides as Potent Enzyme Inhibitors

Scientific Rationale:

The biphenylsulfonamide scaffold is a common feature in a variety of enzyme inhibitors. The rigid biphenyl moiety can effectively position substituents to interact with specific pockets within an enzyme's active site. The sulfonamide linkage itself can participate in hydrogen bonding interactions, further enhancing binding affinity. The bromine atom on the biphenyl ring can be utilized for subsequent modifications to fine-tune the inhibitor's potency and selectivity.

A notable example is the synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which have shown promising antimicrobial activity. The synthesis involves the reaction of a derivative of 4'-Bromobiphenyl-4-sulfonyl chloride with the amino acid L-valine[1]. This approach highlights the utility of this reagent in incorporating amino acid moieties to mimic peptide ligands of biological targets.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4'-bromobiphenyl-4-sulfonamides

This protocol describes a general method for the coupling of 4'-Bromobiphenyl-4-sulfonyl chloride with a primary or secondary amine in the presence of a base.

Materials:

-

4'-Bromobiphenyl-4-sulfonyl chloride (1.0 eq)

-

Aryl amine (1.1 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.1 eq) in anhydrous DCM or THF.

-

Addition of Base: Add pyridine or triethylamine (2.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4'-Bromobiphenyl-4-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF to the reaction mixture dropwise over 15-20 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-aryl-4'-bromobiphenyl-4-sulfonamide.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.

-

Base (Pyridine or Triethylamine): Acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

-

Slow Addition of Sulfonyl Chloride: Controls the exothermic nature of the reaction and minimizes the formation of side products.

-

Aqueous Work-up: The acid wash removes excess base, the bicarbonate wash removes any unreacted sulfonyl chloride (by hydrolysis) and acidic byproducts, and the brine wash removes residual water.

Data Presentation:

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative | Gram-positive bacteria | - | [1] |

| Biphenylsulfonamide derivatives | Carbonic Anhydrase II, IX, XII | 0.21 - 0.69 | [2] |

| Biphenylsulfonamide derivatives | Endothelin-A (ETA) Receptor | 0.2 (Ki, nM) | [3][4] |

Note: The table presents representative data for biphenylsulfonamides, highlighting their potential as enzyme inhibitors. Specific IC₅₀ values for derivatives of 4'-Bromobiphenyl-4-sulfonyl chloride should be determined experimentally.

Visualization of the Synthetic Workflow:

Sources

Application Notes and Protocols for Monitoring Reactions with 4'-Bromobiphenyl-4-sulfonyl Chloride

Introduction: The Role and Reactivity of 4'-Bromobiphenyl-4-sulfonyl Chloride in Modern Synthesis

4'-Bromobiphenyl-4-sulfonyl chloride is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the 4'-bromobiphenyl-4-sulfonyl group into molecules. This moiety is of significant interest in medicinal chemistry and materials science. The compound's utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides, sulfonate esters, and other related derivatives.[1][2][3] The presence of the bromobiphenyl scaffold also offers a handle for further functionalization, for instance, through cross-coupling reactions.

Given its reactivity, particularly its sensitivity to moisture, precise and real-time monitoring of reactions involving 4'-Bromobiphenyl-4-sulfonyl chloride is crucial for ensuring optimal reaction outcomes, maximizing yield, and minimizing impurity formation.[4] This guide provides a comprehensive overview of the primary analytical techniques for monitoring these reactions, offering detailed protocols and expert insights to aid researchers in achieving robust and reproducible results.

Core Principles of Reaction Monitoring

Effective reaction monitoring aims to track the consumption of starting materials, the formation of products, and the emergence of any intermediates or byproducts over time. This data is invaluable for determining reaction endpoints, optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time), and ensuring the safety and efficiency of a chemical process. A multi-faceted analytical approach is often the most effective strategy, leveraging the strengths of different techniques to build a complete picture of the reaction's progress.

Chromatographic Techniques: The Workhorse for Reaction Profiling

Chromatographic methods are indispensable for separating complex reaction mixtures, allowing for the qualitative and quantitative assessment of individual components.

Thin-Layer Chromatography (TLC): Rapid, Qualitative Reaction Scouting

Thin-layer chromatography is a simple, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction. It is particularly useful for quickly determining if the starting material has been consumed and for identifying the formation of new, more polar or non-polar, products.[5]

Causality of Experimental Choices:

-

Stationary Phase: Silica gel is the most common stationary phase for analyzing reactions with 4'-Bromobiphenyl-4-sulfonyl chloride due to its polarity, which allows for good separation of the relatively non-polar starting material from the more polar sulfonamide or sulfonate ester products.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio is optimized to achieve a retention factor (Rf) of approximately 0.3-0.5 for the product, allowing for clear separation from the starting material and the solvent front.

-

Visualization: The biphenyl system in the reactant and products is UV active, making visualization under a UV lamp (254 nm) the primary method of detection. Staining with potassium permanganate can also be used to visualize compounds that are not UV active.

Experimental Protocol: TLC Monitoring of a Sulfonamide Synthesis

-

Sample Preparation: At designated time points, withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: On a silica gel TLC plate, spot the diluted reaction mixture alongside a spot of the starting 4'-Bromobiphenyl-4-sulfonyl chloride and the amine reactant as references.

-

Development: Place the TLC plate in a developing chamber containing the pre-determined mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting sulfonyl chloride spot and the appearance of a new, typically more polar (lower Rf), product spot indicates reaction progression.

-

Interpretation: The reaction is considered complete when the starting sulfonyl chloride spot is no longer visible in the reaction mixture lane.

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis for Process Optimization

HPLC is a powerful technique for quantitative analysis, providing high-resolution separation of reaction components and accurate determination of their concentrations.[6][7] This is essential for detailed kinetic studies and for the precise determination of purity and yield.

Causality of Experimental Choices:

-

Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode for this application, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. This allows for the effective separation of the relatively non-polar 4'-Bromobiphenyl-4-sulfonyl chloride and its derivatives.[7]

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically employed to ensure good separation of all components.

-

Detector: A UV detector is ideal due to the strong UV absorbance of the biphenyl system in the reactants and products.[6][8] Monitoring at a wavelength around 254 nm generally provides good sensitivity for all aromatic species involved.

Experimental Protocol: RP-HPLC Monitoring of a Sulfonylation Reaction

-

Sample Preparation: At specified time intervals, withdraw a precise volume of the reaction mixture (e.g., 10 µL). Quench the reaction immediately by diluting the aliquot into a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to prevent further reaction.

-

Instrumentation and Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might be 50-95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

-

Analysis: Inject the prepared sample onto the HPLC system. Identify the peaks corresponding to the starting material, product, and any byproducts based on their retention times (determined by injecting standards of each component).

-

Quantification: The concentration of each component can be determined by integrating the area of the corresponding peak and comparing it to a calibration curve generated from standards of known concentrations.

| Compound | Typical Retention Time (min) | UV λmax (nm) |

| 4'-Bromobiphenyl-4-sulfonyl chloride | 8.5 | ~254 |

| Starting Amine/Alcohol | Varies (typically earlier) | Varies |

| Sulfonamide/Sulfonate Ester Product | 7.0 | ~254 |

Typical HPLC parameters for monitoring a sulfonylation reaction.

Spectroscopic Techniques: Gaining Structural and Real-Time Insights

Spectroscopic methods provide valuable information about the molecular structure and functional groups of the compounds in the reaction mixture. They can be used for both offline and in-situ monitoring.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is a powerful tool for the structural elucidation of reactants, products, and intermediates.[8][11] It can also be used for quantitative analysis (qNMR).

Causality of Experimental Choices:

-

¹H NMR: Provides information on the proton environment in the molecule. The disappearance of the starting amine's N-H proton signal (if applicable) and the appearance of new aromatic signals corresponding to the sulfonamide product are key indicators of reaction progress.

-

¹³C NMR: Offers insights into the carbon skeleton of the molecules.

-

In-situ NMR: For detailed kinetic analysis, reactions can be run directly in an NMR tube, allowing for the continuous acquisition of spectra over time.[12][13]

Experimental Protocol: ¹H NMR Monitoring

-

Sample Preparation: At each time point, a small aliquot of the reaction mixture is taken, and the solvent is removed under reduced pressure. The residue is then dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Analysis: Compare the spectra over time. Key spectral changes to monitor include:

-

A downfield shift of the aromatic protons adjacent to the newly formed sulfonamide bond.

-

The disappearance of the amine N-H proton signal.

-

The appearance of a new N-H proton signal for the sulfonamide (this can sometimes be broad and may exchange with D₂O).

-

| Compound | Key ¹H NMR Signals (CDCl₃, ppm) |

| 4'-Bromobiphenyl-4-sulfonyl chloride | ~8.0-8.2 (d, 2H), ~7.6-7.8 (m, 6H)[14] |

| Typical Aromatic Amine | ~6.5-7.5 (aromatic protons), ~3.5-4.5 (N-H, broad) |

| Resulting Aromatic Sulfonamide | Significant shifts in the aromatic region, new N-H signal |

Characteristic ¹H NMR chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations

FTIR spectroscopy is a rapid and effective method for monitoring the disappearance of starting material functional groups and the appearance of product functional groups.[8] It is particularly well-suited for in-situ monitoring using an attenuated total reflectance (ATR) probe.

Causality of Experimental Choices:

-

Characteristic Bands: The sulfonyl chloride group has strong, characteristic S=O stretching bands. The formation of a sulfonamide introduces a new N-H stretching band and shifts in the S=O stretching frequencies.

-

In-situ Monitoring: An ATR-FTIR probe can be inserted directly into the reaction vessel, providing real-time data without the need for sampling.

Experimental Protocol: In-situ ATR-FTIR Monitoring

-

Setup: Insert an ATR-FTIR probe into the reaction vessel.

-

Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

-

Data Acquisition: Initiate the reaction and collect spectra at regular intervals.

-

Analysis: Monitor the decrease in the intensity of the sulfonyl chloride S=O stretching bands and the increase in the intensity of the sulfonamide N-H and S=O stretching bands.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Sulfonyl Chloride (S=O stretch) | ~1370-1410 and ~1166-1204[15] |

| Amine (N-H stretch) | ~3300-3500 |

| Sulfonamide (N-H stretch) | ~3200-3400 |

| Sulfonamide (S=O stretch) | ~1320-1350 and ~1140-1160 |

Key infrared absorption frequencies for monitoring sulfonamide formation.

Mass Spectrometry (MS): Sensitive Detection and Impurity Profiling

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the compounds in a reaction mixture.[8][16] It is particularly useful for confirming the identity of the product and for detecting low-level impurities. It is often coupled with a chromatographic technique (LC-MS or GC-MS).[16]

Causality of Experimental Choices:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing the products of reactions with 4'-Bromobiphenyl-4-sulfonyl chloride, as it typically results in the observation of the molecular ion.

-

LC-MS: Coupling HPLC with MS allows for the separation of the reaction mixture components before they enter the mass spectrometer, providing both retention time and mass-to-charge ratio information for each component.[17]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare samples as described in the HPLC protocol.

-

Analysis: Inject the sample into the LC-MS system.

-

Data Interpretation: The mass spectrum for the product peak should show a molecular ion corresponding to the expected mass of the sulfonamide or sulfonate ester. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be a key diagnostic feature.

Workflow Visualization

Caption: A generalized workflow for monitoring reactions involving 4'-Bromobiphenyl-4-sulfonyl chloride.

Conclusion: An Integrated Approach for Robust Process Control

The successful monitoring of reactions with 4'-Bromobiphenyl-4-sulfonyl chloride relies on the judicious selection and application of a range of analytical techniques. While TLC provides a rapid and convenient method for qualitative assessment, HPLC is the gold standard for quantitative analysis and purity determination. Spectroscopic techniques such as NMR and FTIR offer invaluable structural and real-time information, respectively. By employing an integrated analytical strategy, researchers can gain a comprehensive understanding of their chemical transformations, leading to the development of more efficient, robust, and reproducible synthetic processes.

References

- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents.

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Available at: [Link]

- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents.

-

Sparling, J., Fung, D., & Safe, S. (1980). Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion. Biomedical mass spectrometry, 7(1), 13–19. Available at: [Link]

-

Analysis of 4-Aminobiphenyl and 4-Bromoanilin on normal phase TLC using TLC/MS. Advion. Available at: [Link]

-